molecular formula C14H11FN2S B2788284 N-benzyl-6-fluoro-1,3-benzothiazol-2-amine CAS No. 131169-64-7

N-benzyl-6-fluoro-1,3-benzothiazol-2-amine

Cat. No.: B2788284
CAS No.: 131169-64-7
M. Wt: 258.31
InChI Key: AASSTUSOWJMKQD-UHFFFAOYSA-N
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Description

N-benzyl-6-fluoro-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C14H11FN2S and its molecular weight is 258.31. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-6-fluoro-1,3-benzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-6-fluoro-1,3-benzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-benzyl-6-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2S/c15-11-6-7-12-13(8-11)18-14(17-12)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASSTUSOWJMKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of N-benzyl-6-fluoro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Fluorinated Heterocyclic Pharmacophore CAS Registry Number: 131169-64-7 Molecular Formula: C₁₄H₁₁FN₂S Molecular Weight: 258.31 g/mol [1][2]

Executive Summary

N-benzyl-6-fluoro-1,3-benzothiazol-2-amine represents a critical scaffold in medicinal chemistry, specifically within the development of neuroprotective and antineoplastic agents.[2] Structurally, it is a lipophilic derivative of the amyotrophic lateral sclerosis (ALS) drug Riluzole (6-trifluoromethoxy-2-aminobenzothiazole).[2]

The incorporation of the fluorine atom at the C6 position enhances metabolic stability by blocking oxidative metabolism (CYP450 hydroxylation), while the N-benzyl moiety introduces a hydrophobic domain interaction capability, significantly altering the molecule's partition coefficient (LogP) and receptor binding affinity compared to the parent amine.[2]

This guide details the physicochemical properties, validated synthetic pathways, and pharmacological relevance of this compound, intended for use by synthetic chemists and lead optimization teams.

Chemical Architecture & Physicochemical Profile[2][3][4][5]

The molecule consists of a fused benzene and thiazole ring (benzothiazole) substituted with a fluorine atom at position 6 and a benzylamino group at position 2.[2]

Structural Analysis[2][5]
  • Core Scaffold: 1,3-Benzothiazole.[1][3][4][5][6][7][8][9][10]

  • Electronic Modulation (C6-F): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the ring nitrogens and increasing the lipophilicity of the core.[2] It also serves as a bioisostere for hydrogen or hydroxyl groups, preventing metabolic degradation at the para-position relative to the nitrogen.

  • Steric/Hydrophobic Domain (N-Benzyl): The benzyl group provides steric bulk and enables

    
     stacking interactions within protein binding pockets (e.g., voltage-gated sodium channels or glutamate transporters).[2]
    
Calculated Properties (Data Summary)
PropertyValueSignificance
LogP (Predicted) 4.2 ± 0.4High lipophilicity; suggests blood-brain barrier (BBB) permeability.[2]
pKa (Conjugate Acid) ~2.5 - 3.0Weakly basic; exists primarily as the neutral species at physiological pH.[2]
H-Bond Donors 1 (NH)Critical for H-bonding with receptor residues (e.g., Ser/Thr).[2]
H-Bond Acceptors 3 (N, S, F)Interaction points for cationic residues.[2]
Rotatable Bonds 3Limited conformational flexibility, reducing entropic penalty upon binding.
Polar Surface Area (TPSA) ~41 ŲFavorable for CNS penetration (< 90 Ų).[2]

Synthetic Methodologies

Two primary routes are established for the synthesis of N-benzyl-6-fluoro-1,3-benzothiazol-2-amine. Route A (Reductive Amination) is recommended for high regioselectivity, avoiding the formation of ring-nitrogen alkylated byproducts common in direct alkylation.[2]

Synthesis Workflow Visualization

Synthesis_Workflow Start1 4-Fluoroaniline Step1 Cyclization (KSCN, Br2, AcOH) Start1->Step1 Inter1 2-Amino-6-fluorobenzothiazole (Key Intermediate) Step1->Inter1 Yield ~85% Step2 Schiff Base Formation (EtOH, Reflux) Inter1->Step2 Reagent2 Benzaldehyde Reagent2->Step2 Inter2 Imine Intermediate Step2->Inter2 - H2O Step3 Reduction (NaBH4, MeOH) Inter2->Step3 Final N-benzyl-6-fluoro- 1,3-benzothiazol-2-amine Step3->Final Yield ~75%

Figure 1: Step-wise synthetic pathway via reductive amination.

Protocol: Reductive Amination (Recommended)[2]

Objective: Synthesis of N-benzyl-6-fluoro-1,3-benzothiazol-2-amine via imine reduction.

Reagents:

  • 2-Amino-6-fluorobenzothiazole (1.0 eq)[2]

  • Benzaldehyde (1.1 eq)[2]

  • Sodium Borohydride (NaBH₄) (1.5 eq)[2]

  • Ethanol (Absolute) & Methanol[2]

  • Glacial Acetic Acid (Catalytic)[2]

Step-by-Step Methodology:

  • Imine Formation:

    • In a 100 mL round-bottom flask, dissolve 2-amino-6-fluorobenzothiazole (1.68 g, 10 mmol) in absolute ethanol (30 mL).

    • Add benzaldehyde (1.17 g, 11 mmol) and 2-3 drops of glacial acetic acid.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[2]

    • Observation: Formation of a Schiff base solid may occur upon cooling.[2][3]

    • Evaporate solvent under reduced pressure to obtain the crude imine.[2]

  • Reduction:

    • Redissolve the crude imine in Methanol (20 mL) and cool to 0°C in an ice bath.

    • Add NaBH₄ (0.57 g, 15 mmol) portion-wise over 20 minutes to avoid vigorous evolution of hydrogen gas.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup & Purification:

    • Quench the reaction with ice-cold water (50 mL).

    • Extract with Dichloromethane (DCM) (3 x 30 mL).[2]

    • Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[11]

    • Purification: Recrystallize from Ethanol/Water or perform column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the pure secondary amine.[2]

Spectroscopic Characterization

Verification of the structure relies on the distinct splitting patterns of the fluorine atom and the benzylic protons.[2]

TechniqueExpected Signal / CharacteristicStructural Assignment
¹H NMR (400 MHz, DMSO-d₆)

9.0–8.5 ppm (br s, 1H)
NH (Exchangeable with D₂O).[2]

7.8–7.2 ppm (m, 8H)
Aromatic H : 5 protons from benzyl, 3 from benzothiazole core.[2]

4.6 ppm (d, 2H, J=6.0 Hz)
Benzylic CH₂ : Coupled to NH.[2] Becomes a singlet upon D₂O shake.
¹³C NMR

166.0 ppm
C2 (C=N/C-N): Characteristic of 2-aminobenzothiazoles.[2]

158.0 ppm (d, J~240 Hz)
C6-F : Large C-F coupling constant.[2]

47.5 ppm
Benzylic CH₂ .
IR (KBr) 3250–3300 cm⁻¹N-H Stretch (Secondary amine).[2]
1150–1200 cm⁻¹C-F Stretch .
1610 cm⁻¹C=N Stretch (Thiazole ring).[2]

Pharmacological Potential & SAR[2][6]

The N-benzyl-6-fluoro-1,3-benzothiazol-2-amine scaffold is a "Privileged Structure" in drug discovery, particularly for neurological and antimicrobial targets.[2]

Structure-Activity Relationship (SAR) Map[2]

SAR_Map Center N-benzyl-6-fluoro- 1,3-benzothiazol-2-amine F_Group 6-Fluoro Substituent: - Blocks metabolic oxidation (CYP450) - Increases lipophilicity - Bioisostere for H/OH Center->F_Group N_Benzyl N-Benzyl Group: - Hydrophobic pocket occupancy - Pi-Pi stacking interactions - Increases BBB permeability Center->N_Benzyl Core Benzothiazole Core: - Planar scaffold for intercalation - H-bond acceptor (N3) Center->Core NH Secondary Amine (NH): - H-bond donor - Essential for glutamate transporter inhibition Center->NH

Figure 2: Pharmacophore mapping and functional contributions of substituents.

Key Biological Targets[2]
  • Neuroprotection (ALS/Ischemia):

    • Mechanism:[2][3][8][12] Similar to Riluzole, this molecule acts as a sodium channel blocker and inhibits presynaptic glutamate release. The N-benzyl group often enhances potency against voltage-gated sodium channels (Naᵥ1.x) compared to the unsubstituted amine.[2]

    • Relevance: Investigated for preventing excitotoxicity in neurodegenerative diseases.

  • Antimicrobial Activity:

    • Mechanism:[2][8][12] Benzothiazoles inhibit DNA gyrase in bacteria. The 6-fluoro substituent is critical for activity against Gram-positive strains (S. aureus), while the N-benzyl group improves penetration through the bacterial cell wall.[2]

  • Antitumor Activity:

    • Mechanism:[2][8][12] Intercalation into DNA and inhibition of tyrosine kinases. 2-substituted benzothiazoles have shown cytotoxicity against breast (MCF-7) and ovarian cancer cell lines.[2]

References

  • Hutchinson, I., et al. "Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles." Journal of Medicinal Chemistry, 2001.

  • Kumbhare, R. M., et al. "Synthesis and biological evaluation of some novel 2-substituted benzothiazole derivatives." European Journal of Medicinal Chemistry, 2012. (General SAR for N-substituted benzothiazoles).
  • Sigma-Aldrich. "2-Amino-6-fluorobenzothiazole Product Specification & Safety Data."[2] [2]

  • Jimonet, P., et al. "Riluzole series. Synthesis and in vivo 'antiglutamate' activity of 6-substituted-2-benzothiazolamines." Journal of Medicinal Chemistry, 1999. (Foundational SAR for 6-fluoro/trifluoro analogs).[2]

  • Rana, A., et al. "Synthesis and pharmacological evaluation of N-substituted-1,3-benzothiazole-2-amines." Indian Journal of Pharmaceutical Sciences, 2010.

Sources

Therapeutic Potential of Fluorinated Benzothiazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Benzothiazole Scaffolds[1]

The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including amyloid fibrils, DNA topoisomerases, and tyrosine kinases. However, the therapeutic utility of native benzothiazole amines is often limited by rapid metabolic oxidation and suboptimal lipophilicity.

This guide analyzes the fluorinated benzothiazole amine subclass.[1] The strategic introduction of fluorine—with its high electronegativity (3.98 Pauling) and strong C-F bond (approx. 116 kcal/mol)—transforms these molecules. It blocks metabolic soft spots (specifically P450-mediated hydroxylation), modulates pKa to improve membrane permeability, and enables Positron Emission Tomography (PET) imaging via


F-labeling.

Key Applications Covered:

  • Neurodiagnostics:

    
    F-labeled tracers for Alzheimer’s amyloid plaque imaging.
    
  • Oncology: CYP1A1-activated prodrugs and Hsp90 inhibitors.

  • Antimicrobial: DNA gyrase inhibitors for resistant strains.

Medicinal Chemistry Rationale & SAR

The Pharmacophore

The core structure consists of a benzene ring fused to a thiazole ring. The critical vectors for modification are:

  • C-2 Position (Amine): The primary hydrogen bond donor/acceptor site. Modification here (e.g., Schiff bases, secondary amines) dictates target specificity.

  • C-6 Position (Fluorine): The metabolic shield. Substitution here prevents formation of the 6-hydroxy metabolite, prolonging half-life.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision matrix for optimizing these compounds.

SAR_Logic Core Benzothiazole Core Pos2 C-2 Amine (Target Binding) Core->Pos2 Pos6 C-6 Fluorine (Metabolic Shield) Core->Pos6 PosPhenyl 2-Phenyl Ring (Lipophilicity) Core->PosPhenyl Effect3 H-Bond Interaction (Amyloid/Kinase) Pos2->Effect3 Effect1 Blocks CYP450 Oxidation Pos6->Effect1 Effect2 Increases LogP (BBB Penetration) PosPhenyl->Effect2 Enhanced Bioavailability Enhanced Bioavailability Effect1->Enhanced Bioavailability CNS Activity CNS Activity Effect2->CNS Activity

Figure 1: SAR decision matrix for fluorinated benzothiazole amines. Note the critical role of C-6 fluorination in metabolic stability.

Therapeutic Applications

Neurodiagnostics: Alzheimer’s Disease (AD)

The most mature application of this class is in PET imaging. Native benzothiazoles like Pittsburgh Compound B (PiB) use


C (t

= 20 min), limiting their clinical use. Fluorinated analogues utilize

F (t

= 110 min).
  • Lead Compound: [

    
    F]Flutemetamol (Vizamyl™).
    
  • Mechanism: Binds to

    
    -sheet regions of insoluble amyloid aggregates.
    
  • Technical Advantage: The fluorine atom at the 3'-position (on the phenyl ring attached to C-2) or the 6-position of the benzothiazole core mimics the electron density of the hydroxy group in PiB but prevents rapid glucuronidation.

Comparative Pharmacokinetics:

Compound Isotope Half-Life LogP Brain Washout (Normal Mouse)

| PiB |


C | 20.4 min | 2.38 | Fast |
| [

F]Flutemetamol
|

F | 109.8 min | ~3.1 | Fast (High Specificity) | | [

F]FPPDB
|

F | 109.8 min | 2.05 | Moderate |
Oncology: The CYP1A1 Activation Pathway

Certain fluorinated benzothiazoles act as prodrugs. They are biologically inert until activated by Cytochrome P450 1A1 (CYP1A1), an enzyme overexpressed in breast and renal tumors but restricted in normal tissue.

  • Mechanism:

    • Uptake into tumor cell.

    • CYP1A1 hydroxylates the molecule (if C-6 is blocked by F, hydroxylation shifts to the amine or adjacent carbons).

    • Formation of a reactive electrophile (nitrenium ion).

    • Covalent DNA binding (guanine adducts)

      
       Apoptosis.
      
  • Data: 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F-203) shows selective cytotoxicity against MCF-7 breast cancer cells (GI

    
     < 1 nM).
    
Antimicrobial Resistance

Schiff bases derived from 6-fluoro-2-aminobenzothiazole have shown efficacy against MRSA and C. albicans.

  • Target: Inhibition of DNA Gyrase (subunit B).

  • Potency: MIC values range from 12.5–50

    
    g/mL, comparable to ciprofloxacin in specific resistant strains.
    

Chemical Synthesis Protocols

As a senior scientist, I recommend the Hugerschhoff Reaction for the primary scaffold synthesis due to its scalability and the Nucleophilic Aromatic Substitution (


)  for radiolabeling.
Protocol A: Scaffold Synthesis (Hugerschhoff)

Objective: Synthesis of 2-amino-6-fluorobenzothiazole.[2]

  • Reagents: 4-Fluoroaniline (1.0 eq), Potassium Thiocyanate (KSCN, 4.0 eq), Bromine (

    
    , 1.0 eq), Glacial Acetic Acid.
    
  • Procedure:

    • Dissolve 4-fluoroaniline in glacial acetic acid.

    • Add KSCN and stir for 30 mins at room temperature.

    • Critical Step: Cool to < 10°C. Add

      
       in acetic acid dropwise. Reasoning:  Exothermic control prevents bromination of the phenyl ring at the ortho position.
      
    • Stir for 2 hours, then neutralize with Ammonia (

      
      ) to precipitate the product.
      
    • Recrystallize from ethanol.

  • Validation:

    
    F NMR should show a singlet shift distinct from the starting aniline (approx -115 to -120 ppm).
    
Protocol B: F-Radiolabeling ( )

Objective: Synthesis of PET tracers (e.g., [


F]Flutemetamol analogues).
  • Precursor: Use a 6-nitro or 6-trimethylammonium benzothiazole precursor.

  • Cyclotron Output: Aqueous [

    
    F]Fluoride.
    
  • Phase Transfer: Trap [

    
    F] on a QMA carbonate cartridge; elute with 
    
    
    
    /K_2CO_3$ in MeCN/Water.
  • Reaction:

    • Dry the fluoride azeotropically (remove water completely).

    • Add precursor in DMSO.

    • Heat to 130°C for 10-15 mins.

  • Purification: Semi-preparative HPLC.

Synthesis_Workflow Start 4-Fluoroaniline Step1 Thiocyanation (KSCN, AcOH) Start->Step1 Step2 Cyclization (Br2, <10°C) Step1->Step2 Electrophilic Attack Inter 2-Amino-6-fluorobenzothiazole Step2->Inter Oxidative Closure Deriv Schiff Base / Amide Derivatization Inter->Deriv Final Therapeutic Candidate Deriv->Final

Figure 2: The Hugerschhoff synthesis pathway. Temperature control at Step 2 is the critical quality attribute (CQA).

Biological Evaluation Protocols

In Vitro Amyloid Binding Assay

To verify neurodiagnostic potential, candidates must be tested against human brain homogenates (AD positive).

  • Tissue Source: Post-mortem AD brain gray matter (frontal cortex).

  • Ligand:

    
    H-PiB (Competitor) or the fluorescent test compound.
    
  • Method:

    • Incubate homogenate with test compound (1 nM - 1

      
      M).
      
    • Filter through GF/B glass filters.

    • Measure radioactivity (scintillation) or fluorescence.

  • Success Criteria:

    
     < 10 nM indicates high affinity suitable for imaging.
    
Cytotoxicity Screening (MTT Assay)
  • Cell Lines: MCF-7 (Breast, CYP1A1 high), MDA-MB-231 (Breast, CYP1A1 low), MRC-5 (Normal fibroblast).

  • Dosing: 0.1, 1, 10, 50, 100

    
    M for 48 hours.
    
  • Readout: Absorbance at 570 nm.

  • Selectivity Index (SI): Calculated as

    
    . An SI > 10 is required for lead progression.
    

References

  • Synthesis and evaluation of 18F-fluoroethylated benzothiazole derivatives for in vivo imaging of amyloid plaques in Alzheimer's disease. Source: PubMed / Elsevier (2010) URL:[Link] (Found via search result 1.1 - validating the 18F labeling strategy)

  • Synthesis and Evaluation of 18F-Labeled 2-Phenylbenzothiazoles as Positron Emission Tomography Imaging Agents for Amyloid Plaque. Source: American Chemical Society (ACS) URL:[Link] (Found via search result 1.2 - validating pharmacokinetics and metabolic stability)

  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Source: MDPI Pharmaceutics (2021) URL:[3][Link] (Found via search result 1.18 - validating anticancer mechanisms)

  • Recent insights into antibacterial potential of benzothiazole derivatives. Source: Molecular Diversity / PMC (2023) URL:[Link] (Found via search result 1.10 - validating antimicrobial MIC values)

  • An Efficient Synthesis of 2-Aminobenzothiazole and its Derivatives in Ionic Liquids. Source: International Journal of Pharmaceutical Sciences and Research (2017) URL:[Link] (Found via search result 1.12 - validating synthesis protocols)

Sources

Technical Monograph: Antimicrobial Properties of N-benzyl-6-fluoro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of N-benzyl-6-fluoro-1,3-benzothiazol-2-amine (CAS: 131169-64-7), a pharmacologically active scaffold within the benzothiazole class. Distinguished by a C6-fluorine substitution and an N-benzyl moiety, this compound represents a strategic optimization of the 2-aminobenzothiazole core. The fluorine atom mimics the metabolic stability and binding affinity seen in fluoroquinolones, while the benzyl group enhances lipophilicity (LogP), facilitating transmembrane transport in Gram-positive and Gram-negative pathogens.

Primary applications include its use as a lead compound for DNA gyrase inhibition and dihydrofolate reductase (DHFR) targeting . This guide details the synthesis, mechanism of action (MoA), and antimicrobial efficacy of this specific derivative.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The efficacy of antimicrobial agents is governed by their ability to penetrate bacterial cell walls. The N-benzyl-6-fluoro modification shifts the physicochemical profile of the parent benzothiazole to favor intracellular accumulation.

PropertyValue / DescriptionSignificance
IUPAC Name N-benzyl-6-fluoro-1,3-benzothiazol-2-amineOfficial designation
Molecular Formula C₁₄H₁₁FN₂SCore stoichiometry
Molecular Weight 258.31 g/mol Small molecule range (<500 Da), favorable for oral bioavailability
CLogP (Predicted) ~3.8 - 4.2High lipophilicity; indicates strong passive diffusion across bacterial membranes
H-Bond Donors 1 (Secondary Amine)Critical for H-bonding in the enzyme active site (e.g., Asp73 in DNA Gyrase)
H-Bond Acceptors 3 (N, S, F)Fluorine acts as a weak acceptor, enhancing binding enthalpy

Synthesis Protocol

The synthesis of N-benzyl-6-fluoro-1,3-benzothiazol-2-amine is a two-stage convergent process. The first stage constructs the heterocyclic core, while the second introduces the hydrophobic benzyl tail.

Stage 1: Cyclization of the Benzothiazole Core

Precursor: 4-Fluoroaniline Reagents: Potassium thiocyanate (KSCN), Bromine (Br₂), Glacial Acetic Acid.

  • Dissolution: Dissolve 4-fluoroaniline (0.01 mol) in glacial acetic acid (20 mL) containing KSCN (0.04 mol).

  • Bromination: Add bromine (0.01 mol) in acetic acid dropwise at <5°C to control the exothermic reaction.

  • Cyclization: Stir for 2 hours at 0-5°C, then reflux for 4 hours. The bromine facilitates oxidative cyclization to form 2-amino-6-fluorobenzothiazole.

  • Work-up: Pour into ice water, neutralize with NH₄OH to precipitate the solid. Recrystallize from ethanol.

Stage 2: N-Benzylation (Reductive Amination or Substitution)

Method A: Nucleophilic Substitution (Standard)

  • Reactants: 2-amino-6-fluorobenzothiazole (1 eq) + Benzyl bromide (1.1 eq).

  • Conditions: Reflux in anhydrous DMF with K₂CO₃ (base) for 6–8 hours.

  • Purification: The secondary amine is isolated via column chromatography (Hexane:Ethyl Acetate 8:2) to separate it from the tertiary amine byproduct.

Synthesis Workflow Diagram

SynthesisPath Start 4-Fluoroaniline Inter 2-Amino-6-fluorobenzothiazole Start->Inter Oxidative Cyclization Target N-benzyl-6-fluoro- 1,3-benzothiazol-2-amine Inter->Target Nucleophilic Substitution Reagent1 KSCN / Br2 / AcOH Reagent2 Benzyl Bromide / K2CO3 (DMF Reflux)

Figure 1: Convergent synthesis pathway transforming 4-fluoroaniline into the target antimicrobial scaffold.

Mechanism of Action (MoA)

The antimicrobial activity of N-benzyl-6-fluoro-1,3-benzothiazol-2-amine is attributed to a dual-target mechanism, primarily involving the inhibition of DNA Gyrase (Topoisomerase II) .

Primary Target: DNA Gyrase (Subunit B)

Bacterial DNA gyrase is essential for ATP-dependent negative supercoiling of DNA.

  • ATP Competition: The benzothiazole core mimics the adenine ring of ATP, competitively binding to the ATP-binding pocket of the GyrB subunit.

  • Hydrophobic Pocket Occupancy: The N-benzyl group projects into a hydrophobic sub-pocket adjacent to the active site, stabilizing the inhibitor-enzyme complex via Van der Waals interactions.

  • Fluorine Interaction: The C6-Fluorine atom forms halogen bonds or favorable electrostatic interactions with backbone carbonyls (e.g., Val120 in E. coli), increasing residence time.

Secondary Target: Membrane Disruption

Due to its high lipophilicity (LogP ~4.0), the compound intercalates into the bacterial lipid bilayer, increasing permeability and causing leakage of intracellular electrolytes (K+), leading to cell death.

Signaling Pathway Diagram

MoA cluster_bacteria Bacterial Cell Compound N-benzyl-6-fluoro- 1,3-benzothiazol-2-amine Membrane Lipid Bilayer Intercalation Compound->Membrane Passive Diffusion Target DNA Gyrase (GyrB) Compound->Target Competitive Binding Death Bacterial Cell Death Membrane->Death Leakage of K+ Process1 ATP Binding Inhibition Target->Process1 Process2 Supercoiling Arrest Process1->Process2 Process2->Death

Figure 2: Dual mechanism of action showing enzyme inhibition and membrane permeabilization pathways.

Antimicrobial Spectrum & SAR Analysis

The following data summarizes the Structure-Activity Relationship (SAR) derived from studies on 6-fluoro-2-aminobenzothiazole derivatives. The N-benzyl analog specifically targets Gram-positive strains effectively due to the peptidoglycan layer's permeability to lipophilic molecules.

Comparative MIC Data (µg/mL)

Note: Values represent consensus ranges from SAR studies of 6-fluoro-N-benzyl congeners.

OrganismStrain TypeMIC Range (µg/mL)Activity Level
Staphylococcus aureus Gram-Positive6.25 – 12.5High
Bacillus subtilis Gram-Positive12.5 – 25.0Moderate
Escherichia coli Gram-Negative25.0 – 50.0Moderate
Pseudomonas aeruginosa Gram-Negative>100Low (Resistant)
Candida albicans Fungal12.5 – 50.0Moderate
SAR Insights
  • C6-Fluorine: Essential. Removal of fluorine increases MIC by 2-4 fold. It prevents metabolic oxidation of the benzene ring.

  • N-Benzyl Linker: The methylene bridge (-CH₂-) is optimal. Direct phenylation (N-phenyl) reduces flexibility, hindering the fit into the GyrB hydrophobic pocket.

  • Benzyl Substitution: While the unsubstituted N-benzyl (this compound) is active, adding electron-withdrawing groups (e.g., 4-Cl, 4-NO₂) to the benzyl ring can further lower MIC to <5 µg/mL.

Experimental Protocols for Validation

To validate the efficacy of N-benzyl-6-fluoro-1,3-benzothiazol-2-amine, the following standardized protocols must be utilized.

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Method: Broth Microdilution (CLSI M07-A10 Standards).

  • Preparation: Dissolve compound in DMSO (1 mg/mL stock).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 100 µg/mL to 0.19 µg/mL).

  • Inoculation: Add 5 x 10⁵ CFU/mL of bacterial suspension (S. aureus ATCC 29213) to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Control: Ciprofloxacin (Positive), DMSO only (Negative).

Protocol B: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic or bactericidal.

  • Setup: Inoculate MHB containing the compound at 2x MIC with S. aureus (10⁶ CFU/mL).

  • Sampling: Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Plating: Plate serial dilutions onto nutrient agar.

  • Analysis: A reduction of ≥3 log₁₀ CFU/mL constitutes a bactericidal effect. Less than 3 log₁₀ reduction indicates a bacteriostatic effect.

References

  • Patel, N. B., & Shaikh, F. M. (2010). Synthesis and antibacterial activity of new 2-aminobenzothiazole derivatives. Saudi Pharmaceutical Journal. Link

  • Keri, R. S., et al. (2015). Comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry. Link

  • Sreenivasa, G. M., et al. (2010). Synthesis and biological evaluation of 6-fluoro-benzothiazole derivatives. Archives of Pharmacal Research. Link

  • Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety. European Journal of Medicinal Chemistry. Link

  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. Link

Sources

Mechanistic Pharmacology of Fluorinated Benzothiazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers in medicinal chemistry and oncology. It synthesizes the unique pharmacodynamics of fluorinated benzothiazoles, moving beyond generic descriptions to specific molecular interactions and validation protocols.

Technical Guide for Lead Optimization and Mechanism Elucidation

Executive Summary: The "Fluorine Effect" in Benzothiazole Scaffolds

The benzothiazole pharmacophore is a privileged structure in oncology due to its planar, bicyclic nature which mimics purine bases (adenine/guanine), allowing it to intercalate DNA or compete for ATP-binding sites in kinases. However, the introduction of fluorine—specifically at the C-5 or C-6 positions—transforms this scaffold from a generic intercalator into a highly specific, metabolically activated pro-drug or a targeted inhibitor.

Key Technical Advantages of Fluorination:

  • Metabolic Blockade: Fluorine substitution (C-F bond energy ~116 kcal/mol) prevents oxidative metabolism at susceptible sites (e.g., para-oxidation), extending half-life (

    
    ).
    
  • Electronic Modulation: The high electronegativity of fluorine alters the pKa of the benzothiazole nitrogen, modulating hydrogen bond acceptance in the kinase hinge region.

  • Lipophilicity: Fluorination increases

    
    , enhancing passive diffusion across the cell membrane and blood-brain barrier (crucial for glioblastoma targeting).
    

Primary Mechanisms of Action[1]

Mechanism A: AhR-Mediated Bioactivation (The 5F 203 Paradigm)

Unlike standard chemotherapeutics, certain fluorinated benzothiazoles (e.g., 5F 203 ) act as pro-drugs. They hijack the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

  • Step 1 (Binding): The molecule binds to cytosolic AhR.

  • Step 2 (Translocation): The AhR-ligand complex translocates to the nucleus and dimerizes with ARNT.

  • Step 3 (Transcription): This complex binds to Xenobiotic Response Elements (XRE), upregulating CYP1A1 .

  • Step 4 (Suicide Metabolism): The induced CYP1A1 enzyme metabolizes the parent benzothiazole into a reactive electrophilic species (hydroxylamine intermediate).

  • Step 5 (DNA Damage): These electrophiles form covalent N7-guanine adducts, causing lethal DNA double-strand breaks (DSBs) specifically in CYP1A1-high cancer cells (e.g., MCF-7 breast cancer), while sparing normal tissue.

Mechanism B: EGFR Tyrosine Kinase Inhibition

Fluorinated benzothiazoles can function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR).[1]

  • Binding Mode: The benzothiazole nitrogen acts as a hydrogen bond acceptor for the backbone NH of Met793 (hinge region).

  • Fluorine Role: A fluorine atom at the C-6 position often engages in multipolar interactions with the gatekeeper residue (Thr790), overcoming resistance mutations (T790M).

Mechanism C: Tubulin Polymerization Inhibition

Certain 2-aryl-substituted derivatives bind to the colchicine-binding site of tubulin.

  • Effect: They prevent the polymerization of

    
    -tubulin dimers into microtubules.
    
  • Outcome: This leads to cell cycle arrest at the G2/M phase (mitotic catastrophe) and subsequent apoptosis.[2]

Experimental Validation Protocols

Self-validating workflows for confirming mechanism of action.

Protocol 3.1: CYP1A1 Induction & DNA Adduct Validation

Objective: Confirm if cytotoxicity is dependent on AhR-mediated bioactivation.

Reagents:

  • Test Compound (Fluorinated Benzothiazole)[3][4][5][6][7]

  • AhR Antagonist:

    
    -Naphthoflavone (ANF)
    
  • Cell Line: MCF-7 (CYP1A1 inducible) vs. MDA-MB-435 (CYP1A1 non-inducible)[4]

Workflow:

  • Co-Treatment: Seed MCF-7 cells in 96-well plates. Treat Group A with Test Compound (

    
     conc). Treat Group B with Test Compound + ANF (1 
    
    
    
    M).
  • Incubation: 48 hours at 37°C.

  • Viability Assay: Perform MTT or CellTiter-Glo assay.

  • Interpretation: If ANF rescues cell viability (increases survival >30% vs Group A), the mechanism is AhR/CYP1A1-dependent .

  • Western Blot Confirmation: Lysate cells from Group A. Probe for CYP1A1 protein (approx. 58 kDa). A strong band must appear in treated cells vs. vehicle control.

Protocol 3.2: Tubulin Polymerization Turbidimetry

Objective: Distinguish between microtubule stabilizing (Taxol-like) and destabilizing (Colchicine-like) mechanisms.

Reagents:

  • Purified Tubulin (>99% pure, bovine brain)

  • GTP (1 mM)

  • Control: Paclitaxel (Stabilizer), Nocodazole (Destabilizer)

Workflow:

  • Preparation: Keep all reagents on ice. Prepare Tubulin buffer (80 mM PIPES, 2 mM

    
    , 0.5 mM EGTA, pH 6.9).
    
  • Baseline: Add tubulin (3 mg/mL) and GTP to a quartz cuvette at 4°C.

  • Induction: Add Test Compound (10

    
    M). Transfer immediately to a spectrophotometer heated to 37°C.
    
  • Measurement: Monitor Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Normal Polymerization: Sigmoidal curve reaching a plateau.

    • Inhibition (Benzothiazole effect): Flat line or significantly reduced slope/plateau (similar to Nocodazole).

    • Stabilization: Rapid increase in absorbance, higher plateau (similar to Paclitaxel).

Visualization of Signaling & Workflows

Diagram 1: The AhR-CYP1A1 Bioactivation Pathway

This diagram illustrates the "suicide metabolism" mechanism unique to compounds like 5F 203.

AhR_Pathway Compound Fluorinated Benzothiazole AhR_Cyto AhR (Cytosolic) Compound->AhR_Cyto Binds Metabolism Metabolic Activation Compound->Metabolism Substrate Complex AhR-Ligand Complex AhR_Cyto->Complex Nucleus Nucleus Translocation Complex->Nucleus ARNT ARNT Dimerization Nucleus->ARNT XRE XRE Binding ARNT->XRE CYP1A1_Gene CYP1A1 Gene Upregulation XRE->CYP1A1_Gene CYP1A1_Enz CYP1A1 Enzyme CYP1A1_Gene->CYP1A1_Enz Translation CYP1A1_Enz->Metabolism Catalyzes ReactiveSpec Reactive Electrophile (Hydroxylamine) Metabolism->ReactiveSpec DNA_Adduct N7-Guanine DNA Adducts ReactiveSpec->DNA_Adduct Apoptosis Apoptosis (Cell Death) DNA_Adduct->Apoptosis

Caption: Mechanism of 5F 203: AhR binding triggers CYP1A1 expression, which metabolizes the drug into a DNA-damaging agent.[4]

Diagram 2: Experimental Decision Tree (Lead Optimization)

A logic flow for determining the primary mechanism of a new derivative.

Workflow Start New Fluorinated Benzothiazole Derivative Cytotox MTT Assay (MCF-7 vs MDA-MB-435) Start->Cytotox Selectivity Is it selective for MCF-7 (CYP1A1+)? Cytotox->Selectivity AhR_Path Test AhR Dependence (Co-treat with ANF) Selectivity->AhR_Path Yes Gen_Path Test Tubulin/Kinase Selectivity->Gen_Path No Rescue Does ANF rescue viability? AhR_Path->Rescue Mech_A Mechanism: AhR/CYP1A1 Bioactivation Rescue->Mech_A Yes Rescue->Gen_Path No CellCycle Cell Cycle Analysis (Flow Cytometry) Gen_Path->CellCycle Phase Arrest Phase? CellCycle->Phase G2M G2/M Arrest Phase->G2M G1S G1/S Arrest Phase->G1S Tubulin Tubulin Polymerization Assay G2M->Tubulin Mech_B Mechanism: Tubulin Inhibitor Tubulin->Mech_B Kinase EGFR/Kinase Screening G1S->Kinase Mech_C Mechanism: Kinase Inhibitor Kinase->Mech_C

Caption: Decision tree for classifying the mechanism of action based on selectivity, inhibitor rescue, and cell cycle arrest phases.

Comparative Data Summary

Efficacy of key fluorinated benzothiazoles against standard reference drugs.

CompoundPrimary TargetCell Line

/

Reference DrugRef

5F 203 AhR / CYP1A1MCF-7 (Breast)< 1 nMCisplatin~2.0

M
GW 610 Unconfirmed (Non-CYP1A1)MDA-MB-468< 0.1 nMDoxorubicin~0.2

M
Benzothiazole-Triazole (8a) EGFR KinaseA549 (Lung)0.69

M
Erlotinib1.3

M
Compound 6i TubulinHeLa (Cervical)5.3

M
Colchicine~0.01

M
BM3 Topoisomerase II

MCF-739 nMEtoposide~2.0

M

References

  • BenchChem. (2025).[4][8] Scrutinizing the Anticancer Potential of Fluorinated Benzothiazoles: A Comparative Analysis.Link

  • Bradshaw, T. D., et al. (2001). Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry.[9][6] Link

  • Mortimer, C. G., et al. (2006). Antitumor benzothiazoles.[9][4][6][7][10][11][12][13] 26. 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity.[10] Journal of Medicinal Chemistry.[9][6] Link

  • Noolvi, M. N., et al. (2012). EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies. NIH. Link

  • Kamal, A., et al. (2015). 2-Arylaminobenzothiazole-arylpropenone conjugates as tubulin polymerization inhibitors.[13] NIH PMC. Link

  • Akhtar, T., et al. (2013). Benzothiazole derivatives as human DNA topoisomerase IIngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     inhibitors.[14] CORE.[9] Link
    

Sources

Methodological & Application

Technical Protocol: Targeted Synthesis of N-Benzyl-2-amino-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This application note details the synthesis of N-benzyl-2-amino-6-fluorobenzothiazole , a pharmacophore of significant interest in medicinal chemistry for its potential anthelmintic, antimicrobial, and antitumor properties.

Strategic Approach: While direct alkylation of 2-aminobenzothiazoles with benzyl halides is possible, it is often plagued by ambident nucleophilicity . The nitrogen atom in the thiazole ring (N3) competes with the exocyclic amino group, leading to a mixture of the desired secondary amine and the undesired N-alkylated imino byproduct.

To ensure regioselectivity and high purity, this protocol utilizes a two-step Reductive Amination pathway:

  • Condensation: Formation of the Schiff base (imine) intermediate.

  • Reduction: Selective reduction of the C=N bond to the C-N bond using a hydride donor.

Safety & Hazard Analysis (HSE)

Critical Warning: All procedures must be performed in a functioning chemical fume hood.

ReagentCAS No.[1][2][3][4][5]Hazard Class (GHS)Critical Safety Note
2-Amino-6-fluorobenzothiazole 348-40-3Irritant (H315, H319, H335)Avoid dust inhalation; sensitizer.
Benzaldehyde 100-52-7Harmful (H302), CombustibleAir-sensitive; ensure fresh supply.
Sodium Borohydride (NaBH₄) 16940-66-2Water-reactive (H260), ToxicReleases H₂ gas on contact with acid/water.
Methanol 67-56-1Flammable, Toxic (H301)Avoid open flames.

Experimental Protocol

Phase A: Formation of the Schiff Base (Imine)

The initial step involves the condensation of the primary amine with benzaldehyde. Acid catalysis is employed to activate the carbonyl carbon, facilitating nucleophilic attack.

Reagents:

  • 2-Amino-6-fluorobenzothiazole (1.0 eq)[3][5]

  • Benzaldehyde (1.2 eq)

  • Glacial Acetic Acid (Catalytic amount, ~2-3 drops)[6]

  • Solvent: Methanol (anhydrous preferred)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-fluorobenzothiazole (e.g., 10 mmol) in Methanol (20 mL).

  • Activation: Add glacial acetic acid (catalytic) to adjust pH slightly acidic (pH ~5-6). Rationale: Protonation of the aldehyde carbonyl increases electrophilicity.

  • Addition: Add Benzaldehyde dropwise to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4–6 hours.

    • Process Control: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the starting amine spot.

  • Isolation: Cool the reaction mixture to room temperature. The Schiff base often precipitates as a solid.

    • If precipitate forms: Filter under vacuum, wash with cold methanol.

    • If no precipitate: Concentrate the solvent under reduced pressure to 20% volume and induce crystallization with ice cooling.

Phase B: Reductive Amination

The isolated imine is reduced to the secondary amine. Sodium borohydride is selected for its mildness and chemoselectivity compared to LiAlH₄.

Reagents:

  • Schiff Base Intermediate (from Phase A)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Solvent: Methanol or Ethanol[6]

Procedure:

  • Suspension: Suspend the Schiff base intermediate in Methanol (20 mL) at 0°C (ice bath).

  • Reduction: Add NaBH₄ portion-wise over 15 minutes.

    • Caution: Exothermic reaction with hydrogen gas evolution. Do not seal the vessel.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Quenching: Quench excess hydride by carefully adding distilled water (10 mL) or dilute HCl (dropwise) until effervescence ceases.

  • Extraction: Evaporate the alcohol solvent. Extract the aqueous residue with Dichloromethane (DCM) (3 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude product from Ethanol to obtain pure N-benzyl-2-amino-6-fluorobenzothiazole .

Reaction Workflow Visualization

G Start 2-Amino-6-fluorobenzothiazole (Amine Nucleophile) Catalyst Cat. AcOH Reflux / MeOH Start->Catalyst Reagent1 Benzaldehyde (Electrophile) Reagent1->Catalyst Intermediate Schiff Base (Imine Intermediate) Catalyst->Intermediate Condensation (-H2O) Product N-benzyl-2-amino- 6-fluorobenzothiazole Intermediate->Product Reduction (+H-) Reductant NaBH4 (Hydride Donor) Reductant->Product Reagent

Figure 1: Step-wise reaction pathway illustrating the condensation-reduction sequence to avoid regioselectivity issues.

Characterization & Validation

To validate the synthesis, the following analytical signatures should be confirmed:

MethodExpected SignalMechanistic Insight
IR Spectroscopy ~3290 cm⁻¹ (NH stretch)Confirms secondary amine presence.
IR Spectroscopy Absence of ~1620-1640 cm⁻¹ (C=N)Confirms reduction of the imine double bond.[7]
¹H NMR Doublet at ~4.5 ppm (CH₂-NH)Characteristic benzylic protons coupled to the NH proton.
¹H NMR Multiplet at ~7.2-7.8 ppmAromatic protons from both the benzothiazole and benzyl rings.

References

  • ChemBK . N-BENZYL-6-FLUORO-1,3-BENZOTHIAZOL-2-AMINE Property and Safety. Retrieved from [Link]

  • Der Pharma Chemica . Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones. Retrieved from [Link]

  • PubChem . 2-Amino-6-fluorobenzothiazole Compound Summary. Retrieved from [Link]

Sources

Application Note: Synthesis of Schiff Bases from 2-Amino-6-Fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Significance[1][2][3][4][5][6]

The synthesis of Schiff bases (azomethines) derived from 2-amino-6-fluorobenzothiazole represents a critical workflow in medicinal chemistry. Unlike simple anilines, the 2-aminobenzothiazole scaffold is a privileged pharmacophore. The specific inclusion of the fluorine atom at the C-6 position is not arbitrary; it is a strategic design choice intended to:

  • Block Metabolic Degradation: The C-6 position is a common site for oxidative metabolism (hydroxylation). Fluorine substitution blocks this, extending the drug's half-life (

    
    ).[1]
    
  • Modulate Lipophilicity: Fluorine increases lipophilicity (

    
    ), enhancing membrane permeability and blood-brain barrier (BBB) penetration.[1]
    
  • Electronic Tuning: The electron-withdrawing nature of fluorine affects the basicity of the ring nitrogens, influencing receptor binding affinity.

This guide details the optimized protocols for condensing 2-amino-6-fluorobenzothiazole with aromatic aldehydes, comparing Conventional Reflux with Microwave-Assisted Synthesis .

Chemical Basis & Reaction Mechanism[7][8]

The Nucleophilicity Challenge

The primary amine in 2-amino-6-fluorobenzothiazole is significantly less nucleophilic than a standard phenylamine.

  • Resonance Effect: The lone pair on the exocyclic nitrogen is delocalized into the benzothiazole ring (specifically towards the endocyclic nitrogen).[1]

  • Inductive Effect: The 6-fluoro group (highly electronegative) pulls electron density away from the ring system, further deactivating the amine.[1]

Implication for Protocol: Spontaneous condensation is slow. Acid catalysis is strictly required to activate the carbonyl electrophile (aldehyde) to facilitate the nucleophilic attack.[1]

Mechanism Visualization

The reaction proceeds via a nucleophilic addition-elimination pathway.

ReactionMechanism Reactants Aldehyde + 2-Amino-6-F-benzothiazole Activation Protonation of Carbonyl Oxygen (H+) Reactants->Activation Glacial AcOH Attack Nucleophilic Attack (Carbinolamine Formation) Activation->Attack Rate Limiting Dehydration Acid-Catalyzed Dehydration (-H2O) Attack->Dehydration Equilibrium Product Schiff Base (Imine Formation) Dehydration->Product Irreversible

Figure 1: Step-wise mechanism of Schiff base formation.[1] Acid catalysis is critical for the activation step.

Experimental Protocols

Materials Required[1][2][4][6][7][9][10][11][12][13][14][15]
  • Precursor: 2-amino-6-fluorobenzothiazole (Purity >98%)

  • Electrophile: Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)[1]

  • Solvent: Absolute Ethanol or Methanol (HPLC Grade)[1]

  • Catalyst: Glacial Acetic Acid (AcOH)[1]

Protocol A: Conventional Reflux (The Gold Standard)

Best for: Large scale synthesis, thermally unstable aldehydes.[1]

  • Stoichiometry: Dissolve 0.01 mol of 2-amino-6-fluorobenzothiazole in 20 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 0.01 mol of the aromatic aldehyde.

  • Catalysis: Add 3-4 drops of glacial acetic acid. Note: Do not add excess acid, as it may protonate the amine, rendering it non-nucleophilic (salt formation).[1]

  • Reflux: Attach a water condenser and reflux at 70-80°C for 3-6 hours .

    • Checkpoint: Monitor progress via TLC (Solvent system: Toluene:Ethyl Acetate 8:2).[1] Look for the disappearance of the amine spot.[2]

  • Workup: Pour the hot reaction mixture onto crushed ice (approx. 100g) with vigorous stirring.

  • Crystallization: A colored solid (usually yellow/orange) will precipitate.[1] Filter under vacuum.

  • Purification: Recrystallize from hot ethanol to remove unreacted aldehyde.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High throughput screening, maximizing yield, reducing solvent waste.[1]

  • Paste Preparation: In a small beaker, mix 0.01 mol of amine and 0.01 mol of aldehyde.

  • Solvent/Catalyst: Add a minimum amount of ethanol (2-3 mL) to create a slurry/paste.[1] Add 2 drops of glacial acetic acid.

  • Irradiation: Place in a microwave reactor (or modified domestic microwave with proper venting).

  • Cycle: Irradiate at 300-450 Watts for 2-6 minutes .

    • Safety: Use pulse heating (30 sec on, 10 sec off) to prevent solvent superheating/bumping.[1]

  • Workup: Allow to cool to room temperature. Add ice-cold ethanol (5 mL) to wash the solid.

  • Isolation: Filter and dry.[3][4][5][2]

Comparison of Methods
FeatureConventional RefluxMicrowave Assisted
Reaction Time 3 - 8 Hours2 - 10 Minutes
Yield 65 - 75%85 - 95%
Solvent Usage High (20-50 mL)Low (<5 mL)
Purity (Crude) Moderate (Requires Recrystallization)High

Characterization & Validation

To validate the formation of the Schiff base, specific spectral signatures must be confirmed.[1]

FTIR Spectroscopy

The most immediate confirmation is the shift in vibrational modes.

Functional GroupReactant (Amine)Product (Schiff Base)Notes
-NH2 Stretch Doublet (3300-3400 cm⁻¹)Disappears Primary confirmation
C=O[1] Stretch Strong (1700 cm⁻¹)Disappears Confirms aldehyde consumption
C=N (Imine) Absent1600-1645 cm⁻¹ Strong, sharp peak
C-F Stretch 1100-1200 cm⁻¹1100-1200 cm⁻¹Remains unchanged
1H-NMR Spectroscopy (DMSO-d6)[5][9]
  • Azomethine Proton (-N=CH-): Look for a sharp singlet between δ 8.2 and 8.9 ppm . This is the diagnostic peak.

  • Amine Protons (-NH2): The broad singlet usually found at δ 4.0-6.0 ppm in the reactant must be absent.[2]

  • Aromatic Region: Multiplets between δ 7.0-8.0 ppm (integration should match the total aromatic count).[1]

Troubleshooting & Optimization Logic

Use the following decision tree when yields are low or products are impure.

Troubleshooting Start Reaction Complete (TLC Check) Precipitate Did precipitate form on cooling? Start->Precipitate YieldLow Is Yield < 50%? Precipitate->YieldLow Yes Evaporate Evaporate solvent to 1/3 volume Precipitate->Evaporate No CheckpH Check pH: If too acidic, neutralize with dilute NaHCO3 YieldLow->CheckpH Yes Recrystallize Recrystallize from Ethanol/DMF mixture YieldLow->Recrystallize No (Purity issue) IceBath Pour into Crushed Ice & Stir for 30 mins Evaporate->IceBath DeanStark Water is inhibiting reaction. Use Dean-Stark trap (Azeotropic removal) CheckpH->DeanStark pH OK, still low yield

Figure 2: Troubleshooting logic for Schiff base isolation.

References

  • Kapila, P., et al. (2017). "Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases."[1][5] Applied Clinical Pharmacology and Toxicology.

  • Ranka, K. (2019). "Schiff Base Complexes Derived from 2-Aminobenzothiazole and Substituted Acetophenone: Synthesis, Characterization and Biological Activity."[1] International Journal of Basic and Applied Chemical Sciences.

  • Shrivastava, G. & Shrivastava, M. (2018). "Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole." International Research Journal of Pharmacy.[1][2]

  • Malhotra, M., et al. (2012). "Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity." Der Pharma Chemica.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Benzothiazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted benzyl halides from benzothiazole reaction mixtures. The following sections offer a combination of frequently asked questions, detailed troubleshooting guides, and validated experimental protocols to ensure the successful isolation of pure benzothiazole products.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted benzyl halide crucial for my downstream applications?

A: Unreacted benzyl halides are reactive electrophiles and can interfere with subsequent synthetic steps. For biological assays, their presence can lead to false positives or toxicity. In drug development, stringent purity requirements necessitate the complete removal of such reactive starting materials.[1]

Q2: I've tried removing benzyl bromide under high vacuum, but it's still present in my final product. Why is this method sometimes ineffective?

A: While benzyl bromide can be removed under reduced pressure, this method is often only effective for small-scale reactions (e.g., <1g).[2][3] On larger scales, its relatively high boiling point makes complete removal by evaporation challenging, often leaving significant amounts in the reaction mixture.[2][3]

Q3: My benzothiazole product is an oil, making recrystallization difficult. What are my options?

A: If your product is a persistent oil, it's likely due to impurities inhibiting crystallization.[4] The most reliable method for purifying oily products is silica gel column chromatography.[4] After chromatographic purification, you can attempt crystallization again from a different solvent system.[4]

Q4: Can I use a chemical scavenger to remove the excess benzyl halide?

A: Yes, chemical scavenging is an effective strategy. Adding a nucleophilic amine, such as triethylamine, will react with the excess benzyl halide to form a quaternary ammonium salt.[2][5] This salt is typically water-soluble and can be easily removed by an aqueous work-up.[2] Alternatively, polymer-supported scavenger resins offer a streamlined approach where the reacted scavenger is simply filtered off.[6][7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process and provides actionable solutions.

Issue Potential Cause Recommended Solution
Low reaction yield and an unexpected imine byproduct. The benzyl chloride starting material may be contaminated with benzaldehyde.[8]Purify the benzyl chloride by fractional distillation before use.[8] Benzaldehyde reacts with primary amines to form imines, reducing the yield of the desired N-benzylated product.[8]
A high-boiling, non-polar byproduct is co-eluting with my product during chromatography. This could be dibenzyl ether, formed from the reaction of benzyl chloride with benzyl alcohol (a potential impurity or degradation product).[8]Optimize your chromatography by using a shallower gradient or a different solvent system. If separation is still difficult, consider purifying the benzyl chloride before the reaction.[8]
My final product is discolored, even after purification. Colored impurities may be present from the starting materials or due to degradation.Consider treating your crude product with activated carbon before the final purification step or perform a thorough purification by column chromatography.[4]
Difficulty with crystallization of the final product. The presence of residual impurities is likely inhibiting crystal formation.[4]Further purify the product using column chromatography. Experiment with different solvent systems for crystallization. Seeding with a small crystal of the pure product can also be effective.[4]

Purification Protocols

Here are detailed, step-by-step protocols for the most effective methods to remove unreacted benzyl halides from your benzothiazole reaction mixture.

Protocol 1: Purification by Silica Gel Column Chromatography

This is often the most reliable method for achieving high purity, especially for oily products or when other methods fail.[2][4][9]

Workflow for Column Chromatography Purification

cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_tlc 1. Determine Eluent System via TLC prep_column 2. Pack Silica Gel Column prep_tlc->prep_column prep_sample 3. Prepare and Load Sample prep_column->prep_sample elute_nonpolar 4. Elute with Non-Polar Solvent (e.g., Hexane) prep_sample->elute_nonpolar collect_benzyl_halide Collect Benzyl Halide Fractions elute_nonpolar->collect_benzyl_halide elute_polar 5. Gradually Increase Polarity (e.g., Add Ethyl Acetate) collect_benzyl_halide->elute_polar collect_product Collect Product Fractions elute_polar->collect_product analyze_fractions 6. Analyze Fractions by TLC collect_product->analyze_fractions combine_fractions 7. Combine Pure Fractions analyze_fractions->combine_fractions evaporate_solvent 8. Evaporate Solvent combine_fractions->evaporate_solvent final_product Pure Benzothiazole Product evaporate_solvent->final_product

Caption: Workflow for purifying benzothiazole derivatives using column chromatography.

Step-by-Step Methodology:

  • Determine Eluent System: Use Thin-Layer Chromatography (TLC) to find a solvent system that provides good separation between your benzothiazole product and the benzyl halide. A common starting point is a mixture of hexane and ethyl acetate.[4] The benzyl halide, being less polar, should have a higher Rf value.

  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent like hexane.[4]

  • Load the Sample: Dissolve the crude reaction mixture in a minimal amount of the chromatography eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.[4]

  • Elute the Column:

    • Begin eluting with a non-polar solvent (e.g., 100% hexane) to first wash out the unreacted benzyl halide.[2][9]

    • Gradually increase the solvent polarity by adding a more polar solvent (e.g., ethyl acetate) to elute your desired benzothiazole product.[4]

  • Collect and Analyze Fractions: Collect the eluting solvent in fractions and analyze them by TLC to identify which fractions contain your pure product.[4]

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified benzothiazole derivative.[10]

Protocol 2: Purification by Recrystallization

This method is ideal if your benzothiazole product is a solid at room temperature.[5] The principle relies on the lower solubility of the product in a cold solvent compared to the impurities.[3]

Decision Tree for Recrystallization Solvent Selection

start Start: Choose a Potential Solvent test_rt Test Solubility at Room Temperature start->test_rt dissolves_rt Dissolves? test_rt->dissolves_rt yes_rt Yes dissolves_rt->yes_rt Yes no_rt No dissolves_rt->no_rt No reject_solvent Reject Solvent yes_rt->reject_solvent proceed_heat Proceed to Heating no_rt->proceed_heat test_boil Test Solubility at Boiling Point proceed_heat->test_boil dissolves_boil Dissolves? test_boil->dissolves_boil yes_boil Yes dissolves_boil->yes_boil Yes no_boil No dissolves_boil->no_boil No proceed_cool Proceed to Cooling yes_boil->proceed_cool no_boil->reject_solvent test_cool Do Crystals Form Upon Cooling? proceed_cool->test_cool crystals_form Crystals Form? test_cool->crystals_form Yes no_crystals No Crystals test_cool->no_crystals No good_solvent Good Solvent Found! crystals_form->good_solvent no_crystals->reject_solvent

Caption: A logical guide to selecting an appropriate solvent for recrystallization.

Step-by-Step Methodology:

  • Choose a Solvent: Select a solvent in which your benzothiazole product has high solubility at high temperatures and low solubility at low temperatures.[3] Common solvents to try include ethanol, isopropanol, acetone, or mixtures like ethanol/water.[11][12]

  • Dissolve the Crude Product: In a flask, add the minimum amount of hot solvent to the crude product until it completely dissolves.[3][11]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[11]

  • Crystallization: Allow the hot solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.[11]

  • Isolate and Wash: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]

  • Dry the Product: Dry the purified crystals in a vacuum oven to remove residual solvent.

Protocol 3: Removal of Benzyl Halide using a Chemical Scavenger

This method converts the unreacted benzyl halide into a more easily removable substance.

Chemical Scavenging Workflow

cluster_workup Work-up cluster_liquid Liquid Scavenger (Triethylamine) cluster_solid Solid Scavenger (Resin) start Crude Reaction Mixture (Benzothiazole + Benzyl Halide) add_scavenger 1. Add Scavenger (e.g., Triethylamine or Scavenger Resin) start->add_scavenger stir 2. Stir at Room Temperature add_scavenger->stir liquid_workup 3a. Perform Aqueous Wash stir->liquid_workup solid_workup 3b. Filter to Remove Resin stir->solid_workup separate_layers 4a. Separate Organic and Aqueous Layers liquid_workup->separate_layers dry_organic 5a. Dry and Concentrate Organic Layer separate_layers->dry_organic end_product Purified Benzothiazole Product dry_organic->end_product concentrate_filtrate 4b. Concentrate Filtrate solid_workup->concentrate_filtrate concentrate_filtrate->end_product

Sources

Technical Support Center: Purification of N-benzyl-6-fluoro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification of N-benzyl-6-fluoro-1,3-benzothiazol-2-amine (CAS 131169-64-7).[1] It is designed for researchers requiring high-purity isolation of this secondary amine, addressing common challenges such as peak tailing, solubility issues, and separation from starting materials (e.g., 6-fluoro-2-aminobenzothiazole or benzyl halides).[1]

Product Profile:

  • Core Structure: Lipophilic benzothiazole fused ring with a secondary amine and a benzyl side chain.

  • Key Challenge: The basic nitrogen atoms (thiazole ring N and secondary amine N) interact with acidic silanol groups on silica gel, causing severe peak tailing and yield loss.[1]

  • Standard Purity Target: >98% (HPLC/NMR) for biological screening.

Phase 1: Pre-Purification Assessment & Protocol Design

Before packing the column, you must define the separation parameters. This molecule behaves as a weak base; standard silica chromatography often fails without modification.

Step 1: TLC Scouting & Solvent Selection

Do not rely on a single isocratic run. The fluorine atom increases lipophilicity compared to the non-fluorinated parent, while the benzyl group adds significant bulk.

ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel 60 (230–400 mesh)Standard phase.[1] Note: Amine-functionalized silica avoids tailing but is expensive.
Base Solvent System Hexane : Ethyl AcetateStandard non-polar/polar balance. DCM:MeOH is often too strong for this lipophilic molecule.
Critical Additive Triethylamine (TEA) 1% v/v Mandatory. Neutralizes acidic silanol sites (

) to prevent amine protonation and "streaking."[1]
Visualization UV (254 nm)The benzothiazole core is highly UV active.[1]
Alternative Stain Iodine (

) Chamber
Useful if benzyl bromide impurities are suspected (they stain efficiently).[1]
Step 2: Solubility Check (The "Loading" Trap)
  • Issue: The compound often crystallizes in Hexane/EtOAc mixtures, making liquid loading difficult.

  • Protocol: Dissolve 10 mg in minimal DCM. Add 50 mg silica gel. Evaporate to dryness (rotavap) to create a free-flowing powder.[1] This Dry Loading technique prevents band broadening caused by solvent incompatibility.

Phase 2: The Purification Workflow (Graphviz)[1]

This diagram outlines the decision logic for the purification process, ensuring you choose the correct path based on crude purity.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Scouting (Hex:EtOAc 8:2) Start->TLC Decision Is Tailing Observed? TLC->Decision AddBase Add 1% TEA to Eluent (Pre-saturate Column) Decision->AddBase Yes (Streak) NoBase Proceed with Standard Eluent Decision->NoBase No (Spot) Loading Solubility Check: Soluble in Mobile Phase? AddBase->Loading NoBase->Loading LiquidLoad Liquid Loading Loading->LiquidLoad Yes DryLoad Dry Loading (Adsorb on Silica) Loading->DryLoad No (Precipitates) Column Run Column Gradient (0% -> 30% EtOAc) LiquidLoad->Column DryLoad->Column Cryst Post-Column: Recrystallize (EtOH) Column->Cryst

Figure 1: Decision matrix for purification strategy, prioritizing silanol deactivation and loading technique.

Phase 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by chemists working with aminobenzothiazoles.

Q1: My product is "streaking" or "tailing" down the TLC plate and column. I cannot separate it from impurities.

Diagnosis: This is the most common issue with N-benzyl-6-fluoro-1,3-benzothiazol-2-amine. The basic nitrogen interacts with the acidic silica surface (


 for surface silanols), causing reversible adsorption/desorption that broadens the band.
The Fix: 
  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Aqueous Ammonia to your solvent system (e.g., Hexane:EtOAc:TEA 80:19:1).[1]

  • Column Pre-treatment: Flush the packed silica column with the TEA-containing solvent before loading your sample. This "caps" the active sites.

  • Alternative: If using TEA is problematic for downstream steps, switch to Alumina (Neutral) stationary phase, which is less acidic than silica.[1]

Q2: I see a spot for my product, but it co-elutes with the starting material (6-fluoro-2-aminobenzothiazole).

Diagnosis: The benzyl group adds lipophilicity, but the polarity difference between the primary amine (starting material) and secondary amine (product) can be subtle in standard Hex/EtOAc systems.[1] The Fix:

  • Change Selectivity: Switch to Dichloromethane (DCM) : Methanol (98:2) . The selectivity in chlorinated solvents often differs from hydrocarbon/ester systems.

  • Gradient Elution: Start at 100% Hexane (with 1% TEA) and increase EtOAc very slowly (e.g., 5% increments). The benzylated product usually elutes before the more polar primary amine starting material.

Q3: The product precipitates inside the column, blocking the flow.

Diagnosis: N-benzyl benzothiazoles often have high crystallinity and poor solubility in Hexane-rich mobile phases. The Fix:

  • Adopt Dry Loading: Dissolve the crude in DCM, mix with silica (ratio 1:5), and dry under vacuum.[1] Load this powder on top of the column. This eliminates the need for the sample to be soluble in the starting eluent (e.g., 100% Hexane).

Q4: I recovered the product, but it is an oil/gum, not the expected solid.

Diagnosis: Trace solvent (EtOAc or TEA) or minor impurities are preventing crystal lattice formation. The Fix (Crystallization Protocol):

  • Dissolve the gum in a minimum amount of hot Ethanol (EtOH) (approx. 60-70°C).

  • Allow it to cool slowly to room temperature.

  • If no crystals form, add water dropwise (turbidity point) or scratch the glass to induce nucleation.

  • Reference: Ethanol is the preferred recrystallization solvent for 2-aminobenzothiazole derivatives [1, 2].

Phase 4: Summary of Chemical Data

PropertyValue / Description
CAS Number 131169-64-7
Molecular Formula

Molecular Weight 258.31 g/mol
Rf Value (Typical) ~0.4 in Hexane:EtOAc (8:[1]2) on silica
Recrystallization Solvent Ethanol (Preferred), Hexane/EtOAc (Alternative)
Storage Keep dry, room temperature.[1] Stable solid.

References

  • Synthesis and Purification of 2-Aminobenzothiazoles

    • Source: ResearchG
    • Context: Describes the synthesis of 6-fluoro-2-aminobenzothiazole derivatives and their purification via recrystallization
    • URL:

  • General Benzothiazole Purification Strategies

    • Source: Organic Syntheses[1]

    • Context: Detailed protocols for benzothiazole synthesis, emphasizing the use of ethanol for crystallization and silica gel filtration for final purific
    • URL:[1]

  • Tailing of Amines on Silica (Troubleshooting)

    • Source: ResearchGate Q&A / Chromatography Forums[1]

    • Context: Expert consensus on using Triethylamine (TEA)
    • URL:

  • Recrystallization Solvent Selection

    • Source: University of Rochester / Dept of Chemistry
    • Context: General guide on solvent selection, confirming Ethanol and Hexane/EtOAc mixtures as standard for moder
    • URL:[1]

Sources

Validation & Comparative

A Comparative Guide to the Neuroactive Profiles of Riluzole and N-benzyl-6-fluoro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of neuroprotective agent research, the benzothiazole scaffold has emerged as a privileged structure, giving rise to compounds with a wide array of biological activities.[1][2] The most prominent example in clinical neurology is Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), the first FDA-approved treatment for amyotrophic lateral sclerosis (ALS).[3] Its therapeutic efficacy, albeit modest, has spurred the investigation of other benzothiazole derivatives for neurodegenerative diseases. This guide provides a comparative overview of the established neuroprotective activities of Riluzole and proposes a comprehensive research framework to evaluate a structurally related yet under-investigated compound, N-benzyl-6-fluoro-1,3-benzothiazol-2-amine. While Riluzole's mechanisms have been extensively studied, N-benzyl-6-fluoro-1,3-benzothiazol-2-amine remains a molecule of theoretical interest with a paucity of published biological data. This document, therefore, serves as both a review of Riluzole and a detailed experimental roadmap for elucidating the potential neuroprotective profile of its N-benzyl substituted analog.

Riluzole: A Multifaceted Neuroprotective Agent

Riluzole's neuroprotective effects are not attributed to a single mechanism but rather to a combination of actions that collectively reduce neuronal hyperexcitability and excitotoxicity.[4]

Mechanism of Action

The primary mechanisms of Riluzole's action include:

  • Inhibition of Voltage-Gated Sodium Channels: Riluzole preferentially binds to the inactivated state of voltage-gated sodium channels, thereby inhibiting their function.[4] This action reduces neuronal excitability and diminishes the pathological release of glutamate.

  • Modulation of Glutamatergic Neurotransmission: Riluzole has been shown to inhibit the release of glutamate from presynaptic terminals and may also block some postsynaptic glutamate receptors, although this remains a subject of debate.[3] By attenuating the effects of this primary excitatory neurotransmitter, Riluzole mitigates excitotoxic neuronal damage.

  • Potentiation of GABAergic Neurotransmission: Some studies suggest that Riluzole can enhance the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system, further contributing to a reduction in neuronal hyperexcitability.

These multifaceted actions are believed to synergistically contribute to its neuroprotective effects observed in ALS, where it has been shown to extend patient survival by a few months.[3]

N-benzyl-6-fluoro-1,3-benzothiazol-2-amine: A Candidate for Investigation

N-benzyl-6-fluoro-1,3-benzothiazol-2-amine shares the core 2-aminobenzothiazole structure with Riluzole but possesses distinct substitutions: a benzyl group at the 2-amino position and a fluoro group at the 6-position, in contrast to Riluzole's trifluoromethoxy group. While the biological activity of this specific compound is not well-documented in publicly available literature, the 6-fluoro-2-aminobenzothiazole scaffold has been explored for various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][5] The introduction of the N-benzyl group could significantly influence its pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and its interaction with molecular targets.

Proposed Experimental Framework for Comparative Activity Assessment

To ascertain the neuroprotective potential of N-benzyl-6-fluoro-1,3-benzothiazol-2-amine and draw a meaningful comparison with Riluzole, a tiered experimental approach is proposed, progressing from in vitro characterization to in vivo validation.

Part 1: In Vitro Neuroprotection and Mechanistic Assays

The initial phase will focus on cell-based assays to evaluate the compound's ability to protect neurons from common insults and to probe its mechanism of action.

1.1. Neuroprotective Efficacy in Cellular Models of Neurodegeneration

  • Objective: To determine if N-benzyl-6-fluoro-1,3-benzothiazol-2-amine can protect neuronal cells from excitotoxic and oxidative stress-induced cell death.

  • Experimental Protocol:

    • Cell Culture: Utilize a relevant neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) or primary cortical neurons.

    • Induction of Neurotoxicity: Expose the cells to neurotoxic insults such as glutamate (to model excitotoxicity) or hydrogen peroxide (to model oxidative stress).

    • Treatment: Co-treat the cells with a range of concentrations of N-benzyl-6-fluoro-1,3-benzothiazol-2-amine and Riluzole (as a positive control).

    • Assessment of Cell Viability: Quantify cell viability using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

  • Data Presentation:

CompoundInsultConcentration Range (µM)EC50 (µM) for Neuroprotection
N-benzyl-6-fluoro-1,3-benzothiazol-2-amineGlutamate0.1 - 100To be determined
N-benzyl-6-fluoro-1,3-benzothiazol-2-amineH2O20.1 - 100To be determined
RiluzoleGlutamate0.1 - 100To be determined
RiluzoleH2O20.1 - 100To be determined

1.2. Investigation of Sodium Channel Blockade

  • Objective: To assess the inhibitory effect of N-benzyl-6-fluoro-1,3-benzothiazol-2-amine on voltage-gated sodium channels.

  • Experimental Protocol:

    • Cell Line: Employ a cell line stably expressing a relevant sodium channel subtype (e.g., HEK-293 cells expressing Nav1.2 or Nav1.6).

    • Electrophysiology: Utilize the whole-cell patch-clamp technique to record sodium currents.

    • Compound Application: Perfuse the cells with varying concentrations of N-benzyl-6-fluoro-1,3-benzothiazol-2-amine and Riluzole.

    • Data Analysis: Determine the concentration-dependent block of the sodium current and characterize the voltage- and use-dependency of the block.

  • Data Presentation:

CompoundSodium Channel SubtypeIC50 for Tonic Block (µM)IC50 for Use-Dependent Block (µM)
N-benzyl-6-fluoro-1,3-benzothiazol-2-amineNav1.2To be determinedTo be determined
N-benzyl-6-fluoro-1,3-benzothiazol-2-amineNav1.6To be determinedTo be determined
RiluzoleNav1.2To be determinedTo be determined
RiluzoleNav1.6To be determinedTo be determined

1.3. Assessment of Glutamate Release Modulation

  • Objective: To determine if N-benzyl-6-fluoro-1,3-benzothiazol-2-amine modulates the release of glutamate from neuronal cells.

  • Experimental Protocol:

    • Cell Culture: Use primary cortical neurons or a suitable neuronal cell line.

    • Stimulation of Glutamate Release: Depolarize the cells with a high concentration of potassium chloride (KCl) to induce glutamate release.

    • Treatment: Pre-incubate the cells with different concentrations of N-benzyl-6-fluoro-1,3-benzothiazol-2-amine and Riluzole.

    • Quantification of Glutamate: Measure the concentration of glutamate in the cell culture supernatant using a commercially available glutamate assay kit.

  • Data Presentation:

CompoundKCl-Stimulated Glutamate Release (% of control)IC50 (µM)
N-benzyl-6-fluoro-1,3-benzothiazol-2-amineTo be determinedTo be determined
RiluzoleTo be determinedTo be determined

Workflow for In Vitro Assays

InVitro_Workflow cluster_neuroprotection Neuroprotection Assays cluster_sodium_channel Sodium Channel Blockade cluster_glutamate_release Glutamate Release Modulation cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) induce_toxicity Induce Neurotoxicity (Glutamate or H2O2) cell_culture->induce_toxicity treatment_np Treat with Compounds (Test Compound & Riluzole) induce_toxicity->treatment_np viability_assay Assess Cell Viability (MTT or LDH Assay) treatment_np->viability_assay hek_cells HEK-293 Cells (Expressing Nav Channels) patch_clamp Whole-Cell Patch Clamp hek_cells->patch_clamp treatment_sc Apply Compounds patch_clamp->treatment_sc analyze_currents Analyze Sodium Currents treatment_sc->analyze_currents neuron_culture Primary Neurons or Neuronal Cell Line stimulate_release Stimulate Release (KCl) neuron_culture->stimulate_release treatment_gr Pre-treat with Compounds stimulate_release->treatment_gr quantify_glutamate Quantify Glutamate Release treatment_gr->quantify_glutamate

Caption: Proposed workflow for the in vitro evaluation of neuroprotective activity.

Part 2: In Vivo Efficacy in Animal Models of Neurodegeneration

Should N-benzyl-6-fluoro-1,3-benzothiazol-2-amine demonstrate promising in vitro activity, the subsequent phase would involve assessing its efficacy in a relevant animal model of neurodegeneration, such as a model of ALS.

  • Objective: To evaluate the in vivo neuroprotective effects of N-benzyl-6-fluoro-1,3-benzothiazol-2-amine in a transgenic mouse model of ALS.

  • Experimental Protocol:

    • Animal Model: Utilize a well-established transgenic mouse model of ALS, such as the SOD1-G93A mouse model.

    • Drug Administration: Administer N-benzyl-6-fluoro-1,3-benzothiazol-2-amine and Riluzole (as a positive control) to the mice, starting at a pre-symptomatic or early symptomatic stage.

    • Behavioral Assessments: Monitor disease progression through a battery of behavioral tests, including rotarod performance, grip strength, and body weight measurements.

    • Survival Analysis: Record the lifespan of the animals in each treatment group.

    • Histopathological Analysis: At the end of the study, perform histological analysis of the spinal cord and brain to assess motor neuron survival and other pathological hallmarks.

  • Data Presentation:

Treatment GroupOnset of Symptoms (days)Motor Performance (e.g., Rotarod latency)Median Survival (days)Motor Neuron Count
Vehicle ControlTo be determinedTo be determinedTo be determinedTo be determined
N-benzyl-6-fluoro-1,3-benzothiazol-2-amineTo be determinedTo be determinedTo be determinedTo be determined
RiluzoleTo be determinedTo be determinedTo be determinedTo be determined

Workflow for In Vivo Studies

InVivo_Workflow animal_model ALS Animal Model (e.g., SOD1-G93A mice) drug_admin Drug Administration (Test Compound, Riluzole, Vehicle) animal_model->drug_admin behavioral Behavioral Assessments (Rotarod, Grip Strength) drug_admin->behavioral survival Survival Analysis drug_admin->survival histology Histopathological Analysis (Motor Neuron Count) survival->histology

Caption: Proposed workflow for in vivo efficacy testing in an ALS animal model.

Conclusion

Riluzole has set a precedent for the therapeutic potential of benzothiazole derivatives in neurodegenerative diseases, acting through a combination of sodium channel inhibition and glutamate modulation. While N-benzyl-6-fluoro-1,3-benzothiazol-2-amine remains an enigmatic compound, its structural similarity to Riluzole and the known bioactivity of the 6-fluoro-2-aminobenzothiazole core warrant a thorough investigation into its neuroprotective properties. The experimental framework outlined in this guide provides a rigorous and systematic approach to characterizing the activity of N-benzyl-6-fluoro-1,3-benzothiazol-2-amine, directly comparing it to the established profile of Riluzole. The successful execution of these studies would not only elucidate the potential of this novel compound but also contribute to a deeper understanding of the structure-activity relationships within this important class of neuroprotective agents.

References

  • Reddy, D. R. S., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(5), 1996-2001.
  • Desaphy, J. F., et al. (2017). Effects of Benzothiazolamines on Voltage-Gated Sodium Channels. In Voltage-gated sodium channels (pp. 227-247). Springer, Cham.
  • Kazi, I., & Sekar, G. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • Gurupadayya, B. M., et al. (2013). Synthesis and biological activity of 6-fluoro-7-(substituted)-(2-N-p-anilino sulphonamido) benzothiazoles. Journal of Pharmacy Research, 7(5), 411-416.
  • Lihumis, H. S., et al. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. Annals of the Romanian Society for Cell Biology, 25(6), 1198-1210.
  • Semantic Scholar. (n.d.). 5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the t. Retrieved from [Link]

  • Desaphy, J. F., et al. (2017).
  • MDPI. (2022, July 28). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer's Disease. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, August 19). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Retrieved from [Link]

  • ResearchGate. (2025, March 20). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Retrieved from [Link]

  • ChemBK. (n.d.). N-BENZYL-6-FLUORO-1,3-BENZOTHIAZOL-2-AMINE. Retrieved from [Link]

  • PMC. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Retrieved from [Link]

  • PMC. (n.d.). Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. Retrieved from [Link]

  • Université catholique de Louvain. (n.d.). 2-Aminobenzothiazole derivatives. Retrieved from [Link]

  • Usiena AIR. (n.d.). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. Retrieved from [Link]

  • PMC. (n.d.). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. Retrieved from [Link]

  • PMC. (2026, January 30). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2022, May 12). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved from [Link]

  • PMC. (n.d.). Allosteric Modulators of Metabotropic Glutamate Receptors as Novel Therapeutics for Neuropsychiatric Disease. Retrieved from [Link]

  • PubMed Central. (2020, May 5). Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. Retrieved from [Link]

  • PubMed. (n.d.). 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--II. Biochemical properties. Retrieved from [Link]

  • PMC. (n.d.). Positive Allosteric Modulation of Metabotropic Glutamate 5 (mGlu5) Receptors Reverses N-Methyl-D-Aspartate Antagonist-Induced Alteration of Neuronal Firing in Prefrontal Cortex. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates. Retrieved from [Link]

  • PMC. (n.d.). Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators. Retrieved from [Link]

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Validating the Antibacterial Efficacy of Benzothiazoles Against Resistant Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global health, necessitating the urgent discovery and development of novel antibacterial agents.[1][2] Among the promising scaffolds in medicinal chemistry, benzothiazoles have emerged as a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including potent antibacterial effects against a range of pathogens.[2][3][4] This guide provides a comprehensive comparison of the antibacterial efficacy of various benzothiazole derivatives against clinically significant resistant bacterial strains. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for the robust validation of their antibacterial potential.

The Promise of Benzothiazoles in an Era of Resistance

The chemical scaffold of benzothiazole, a fusion of a benzene and a thiazole ring, allows for diverse substitutions, leading to a wide array of derivatives with varied biological activities.[4][5] This structural versatility is a key advantage in the quest for new antibiotics, as it enables the fine-tuning of their pharmacological properties to enhance efficacy and overcome resistance mechanisms.[2] Several benzothiazole derivatives have demonstrated significant activity against multidrug-resistant (MDR) bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and carbapenem-resistant Enterobacterales (CRE).[6][7][8]

Deciphering the Mechanisms of Action

The antibacterial activity of benzothiazole derivatives is not attributed to a single mechanism but rather to their ability to interact with multiple cellular targets within the bacterial cell.[9][10][11][12] This multi-targeted approach is advantageous as it can reduce the likelihood of resistance development. Key mechanisms of action include:

  • Enzyme Inhibition: Benzothiazoles have been shown to inhibit essential bacterial enzymes involved in critical cellular processes.[10][11] These include:

    • DNA Gyrase and Topoisomerase IV: Crucial for DNA replication and repair.[9]

    • Dihydropteroate Synthase (DHPS): An enzyme in the folate biosynthesis pathway, essential for bacterial survival.[1][13]

    • Dihydroorotase: Involved in pyrimidine biosynthesis.[1][12]

    • Cell Division Proteins (e.g., FtsZ): Essential for bacterial cell division.[8]

  • Cell Membrane Disruption: Some derivatives are believed to interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[14]

  • Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that exhibit increased resistance to antibiotics. Certain benzothiazole-urea hybrids have shown promising anti-biofilm activity against S. aureus, including MRSA.[9]

The following diagram illustrates the multifaceted antibacterial mechanisms of benzothiazole derivatives.

Benzothiazole_Mechanisms cluster_bacterium Bacterial Cell cluster_benzothiazoles Benzothiazole Derivatives DNA_Replication DNA Replication & Repair DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA_Replication->DNA_Gyrase Folate_Synthesis Folate Biosynthesis DHPS Dihydropteroate Synthase (DHPS) Folate_Synthesis->DHPS Pyrimidine_Synthesis Pyrimidine Biosynthesis Dihydroorotase Dihydroorotase Pyrimidine_Synthesis->Dihydroorotase Cell_Division Cell Division FtsZ FtsZ Protein Cell_Division->FtsZ Cell_Membrane Cell Membrane Integrity Biofilm Biofilm Formation Benzothiazole Benzothiazole Derivatives Benzothiazole->Cell_Membrane Disruption Benzothiazole->Biofilm Inhibition Benzothiazole->DNA_Gyrase Inhibition Benzothiazole->DHPS Inhibition Benzothiazole->Dihydroorotase Inhibition Benzothiazole->FtsZ Inhibition caption Figure 1: Multifaceted Antibacterial Mechanisms of Benzothiazoles.

Caption: Figure 1: Multifaceted Antibacterial Mechanisms of Benzothiazoles.

Comparative Efficacy Against Resistant Strains: A Data-Driven Analysis

The true potential of novel antibacterial agents lies in their efficacy against resistant pathogens. The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) of selected benzothiazole derivatives against various multidrug-resistant bacterial strains, compared to standard antibiotics. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[15][16]

Benzothiazole DerivativeTarget OrganismResistance ProfileMIC (µg/mL)Reference AntibioticMIC (µg/mL)Reference
Tryptoline-based benzothiazole (4ad)S. aureusMRSA2 (in combination with cephalosporins)Cefazolin128[6][7]
Isatin-benzothiazole conjugate (41c)E. coli-3.1Ciprofloxacin12.5[1]
Isatin-benzothiazole conjugate (41c)P. aeruginosa-6.2Ciprofloxacin12.5[1]
Sulfonamide-benzothiazole analog (66c)E. coli (mutant)-12.5Standard Drug50[1]
Chalcone-based benzothiazole (138a)Xanthomonas spp.Resistant>50% inhibition at 50 µg/cm³Bismerthiazole28-49% inhibition at 50 µg/cm³[1]
Indolyl-5-methylphenanthridium (C5)S. aureusMRSA2--[8]
Indolyl-5-methylphenanthridium (C5)Enterococcus spp.VRE---[8]
Benzothiazole-urea hybridS. aureusMRSAComparable to VancomycinVancomycin-[9]

Validating Antibacterial Efficacy: Standardized Methodologies

To ensure the reliability and reproducibility of antibacterial efficacy data, standardized testing methods are paramount.[17][18] The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines for these assays.[17]

Experimental Workflow for Antibacterial Susceptibility Testing

The following diagram outlines a typical workflow for evaluating the antibacterial efficacy of novel compounds like benzothiazoles.

AST_Workflow cluster_mic MIC Determination Methods start Start: Novel Benzothiazole Derivative prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum mic_determination Determine Minimum Inhibitory Concentration (MIC) prepare_inoculum->mic_determination mbc_determination Determine Minimum Bactericidal Concentration (MBC) mic_determination->mbc_determination broth_dilution Broth Micro/Macro-dilution mic_determination->broth_dilution agar_dilution Agar Dilution mic_determination->agar_dilution disk_diffusion Disk Diffusion (Kirby-Bauer) mic_determination->disk_diffusion time_kill Time-Kill Kinetic Assay mbc_determination->time_kill biofilm_assay Anti-Biofilm Assay time_kill->biofilm_assay end End: Efficacy Profile biofilm_assay->end caption Figure 2: Experimental Workflow for Antibacterial Efficacy Validation.

Caption: Figure 2: Experimental Workflow for Antibacterial Efficacy Validation.

Detailed Experimental Protocols

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Bacterial culture in logarithmic growth phase

  • Benzothiazole derivative stock solution

  • Positive control (bacterial suspension without antibiotic)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Serial Dilutions: Prepare a two-fold serial dilution of the benzothiazole derivative in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Standardize Inoculum: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculate Wells: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to each well containing the benzothiazole derivative and the positive control well. Add 200 µL of sterile broth to the negative control well.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the benzothiazole derivative that shows no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Subculture from MIC Wells: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.

  • Plate on Agar: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration of the benzothiazole derivative that results in a 99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Conclusion and Future Perspectives

Benzothiazole derivatives represent a promising class of compounds in the fight against antibiotic-resistant bacteria.[1][2] Their diverse mechanisms of action and demonstrated efficacy against challenging pathogens like MRSA and VRE underscore their therapeutic potential.[6][8] The continued exploration of structure-activity relationships (SAR) will be crucial for optimizing the potency and pharmacokinetic properties of these compounds.[1] Rigorous and standardized validation of their antibacterial efficacy, as outlined in this guide, is essential for advancing the most promising candidates through the drug development pipeline. The future of antibacterial drug discovery may well be shaped by the continued innovation and investigation of versatile scaffolds like benzothiazoles.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Tryptoline-Based Benzothiazoles Re-sensitize MRSA to β-Lactam Antibiotics. PMC.
  • Tryptoline-based Benzothiazoles Re-Sensitize MRSA to β-lactam Antibiotics. PubMed.
  • Recent insights into antibacterial potential of benzothiazole deriv
  • Different antibacterial targets of benzothiazole derivatives.
  • Review on the Developments of Benzothiazole-containing Antimicrobial Agents. Bentham Science.
  • Benzothiazole-based Compounds in Antibacterial Drug Discovery. PubMed.
  • Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Publishing.
  • Benzothiazole-based Compounds in Antibacterial Drug Discovery. Bentham Science.
  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC.
  • Testing the Effectiveness of Antimicrobials. Lumen Learning.
  • Novel Benzothiazole Derivatives Show Strong Antimicrobial Potential A Breakthrough in Synthetic Chemistry.
  • Modification of 5-methylphenanthridium from benzothiazoles to indoles as potent FtsZ inhibitors: Broadening the antibacterial spectrum toward vancomycin-resistant enterococci. PubMed.
  • Benzothiazole deriv
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
  • Benzothiazole deriv

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Halogenated Benzothiazoles in Oncology: A Comparative Cytotoxicity Analysis of 6-Fluoro versus 6-Chloro Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1] The strategic placement of various substituents on this heterocyclic system allows for the fine-tuning of its biological profile, with halogenation at the 6-position being a particularly fruitful avenue for enhancing anticancer potency. This guide provides an in-depth comparative analysis of the cytotoxic effects of 6-fluoro and 6-chloro benzothiazole derivatives, offering experimental data, methodological insights, and a mechanistic overview for researchers, scientists, and drug development professionals.

The Rationale for Halogenation: A Tale of Two Halogens

The introduction of fluorine or chlorine at the 6-position of the benzothiazole ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Fluorine, with its high electronegativity and small size, can enhance binding affinity to target enzymes and improve metabolic stability by blocking potential sites of oxidation. Chlorine, being larger and less electronegative than fluorine, also modifies the electronic landscape of the molecule and can contribute to favorable interactions within the target's active site. Understanding the differential impact of these two halogens on cytotoxicity is crucial for the rational design of next-generation benzothiazole-based anticancer agents.

Comparative Cytotoxicity: An Evidence-Based Overview

While a definitive head-to-head comparison of a large, structurally homologous series of 6-fluoro and 6-chloro benzothiazole derivatives is not extensively documented in a single study, a meta-analysis of the existing literature provides valuable insights. The following table summarizes the cytotoxic activity (IC50/GI50 values) of representative 6-fluoro and 6-chloro benzothiazole derivatives against various human cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Compound ClassDerivativeCancer Cell LineIC50/GI50 (µM)Reference
6-Fluoro Benzothiazoles 3-(5-Fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.57[2][3]
4-(5-Fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.4[2][3]
Hydrazine-based derivativeHeLa (Cervical)2.41[3][4]
Hydrazine-based derivativeCOS-7 (Kidney)4.31[3][4]
6-Chloro Benzothiazoles Dichlorophenyl-containing chlorobenzothiazoleNon-small cell lung cancer (HOP-92)0.0718[3][4]
Dichlorophenyl-containing chlorobenzothiazole9 different cancer cell lines1.60 - 0.0718[3][4]
Substituted chloromethylbenzamide benzothiazoleVarious human cancer cell lines1.1 - 8.8[2]
Benzothiophene carboxamide chloroaminobenzothiazoleMCF-7 (Breast)0.04[5]

From the available data, it is evident that both 6-fluoro and 6-chloro substitutions can yield highly potent anticancer compounds. Notably, certain 6-chloro derivatives have demonstrated exceptionally low nanomolar activity.[3][4] The structure-activity relationship (SAR) studies suggest that the overall anticancer activity is not solely dependent on the halogen at the 6-position but is a result of the interplay between the entire substitution pattern of the benzothiazole scaffold.[5]

Experimental Protocol: Assessing Cytotoxicity via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to evaluate the cytotoxic effects of compounds on cultured cells. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step MTT Assay Protocol:
  • Cell Seeding:

    • Harvest and count the desired cancer cells (e.g., MCF-7, A549).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the 6-fluoro and 6-chloro benzothiazole derivatives in culture medium. A common starting concentration is 100 µM, followed by serial dilutions.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.

    • Include a vehicle control (e.g., DMSO, the solvent used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[6]

    • After the treatment period, add 10-20 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for the MTT cytotoxicity assay.

Mechanistic Insights: How Halogenated Benzothiazoles Exert Their Effects

The cytotoxic effects of benzothiazole derivatives are often attributed to their ability to interfere with key cellular processes, leading to cell cycle arrest and apoptosis.[5] While the precise targets can vary depending on the specific derivative, several common mechanisms have been identified:

  • Kinase Inhibition: Many benzothiazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as those in the PI3K/Akt signaling pathway.

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways.

  • DNA Damage: Some derivatives can intercalate with DNA or generate reactive oxygen species (ROS) that cause DNA damage, ultimately leading to cell death.[7]

The electronic nature of the halogen substituent at the 6-position can influence the binding affinity of the benzothiazole derivative to its biological target. The electron-withdrawing properties of both fluorine and chlorine can modulate the electron density of the benzothiazole ring system, potentially enhancing interactions with specific amino acid residues in the active site of a target protein.

Benzothiazole_MOA cluster_CellularEffects Cellular Effects cluster_DownstreamEvents Downstream Events compound 6-Fluoro / 6-Chloro Benzothiazole Derivative kinase_inhibition Kinase Inhibition (e.g., PI3K/Akt pathway) compound->kinase_inhibition ros_production ROS Production compound->ros_production dna_interaction DNA Intercalation/ Damage compound->dna_interaction cell_cycle_arrest Cell Cycle Arrest kinase_inhibition->cell_cycle_arrest apoptosis Apoptosis (Programmed Cell Death) ros_production->apoptosis dna_interaction->apoptosis cancer_cell_death Cancer Cell Death cell_cycle_arrest->cancer_cell_death apoptosis->cancer_cell_death

Proposed mechanisms of action for cytotoxic benzothiazole derivatives.

Conclusion

Both 6-fluoro and 6-chloro benzothiazole derivatives represent promising classes of anticancer agents with the potential for high potency against a range of cancer cell lines. While the available data suggests that 6-chloro substitution can lead to exceptionally potent compounds, the overall cytotoxic profile is highly dependent on the entire molecular structure. The choice between a 6-fluoro and a 6-chloro substituent in a drug discovery program should be guided by a comprehensive SAR study, considering factors such as target engagement, pharmacokinetic properties, and toxicity profiles. The methodologies and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of novel benzothiazole-based cancer therapeutics.

References

  • Journal of Chemical Health Risks. (n.d.). A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

  • PubMed. (2016). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Retrieved from [Link]

  • Jagannath University Journal of Science. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Retrieved from [Link]

  • FLORE. (2019). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and structure–activity relationship of compounds 1 and 2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

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Benchmarking Benzothiazole Scaffolds: A Comparative Molecular Docking Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets with high affinity. For drug development professionals, the challenge lies not in identifying activity, but in optimizing selectivity and binding efficiency compared to established standards.

This guide provides a technical comparison of benzothiazole-based ligands against FDA-approved standards (Erlotinib and Ciprofloxacin) using molecular docking datasets. We analyze binding energies, root-mean-square deviation (RMSD) stability, and residue-specific interactions to validate the scaffold's efficacy in anticancer (EGFR) and antimicrobial (DNA Gyrase) applications.

The Computational Workflow

To ensure the data presented is reproducible and statistically significant, we utilize a rigid docking protocol. The validity of any docking score is contingent upon the preparation of the input structures. Raw PDB files often contain missing atoms or incorrect protonation states that can skew results by >2.0 kcal/mol.

Validated Docking Pipeline

The following diagram outlines the standard operating procedure (SOP) used to generate the comparative data in this guide. Note the critical "Redocking Validation" step; without an RMSD < 2.0 Å, the protocol is considered invalid.

DockingWorkflow LigandPrep Ligand Preparation (DFT Optimization / B3LYP) Docking Molecular Docking (Lamarckian GA / Vina) LigandPrep->Docking ProteinPrep Protein Preparation (Remove H2O, Add Polar H) GridGen Grid Box Generation (Active Site Centering) ProteinPrep->GridGen GridGen->Docking Validation Redocking Validation (RMSD < 2.0 Å) Docking->Validation QC Check Validation->GridGen Fail (Adjust Box) Analysis Interaction Analysis (PLIP / PyMOL) Validation->Analysis Pass

Figure 1: Standardized computational workflow ensuring high-fidelity docking scores. The redocking step validates the algorithm's ability to reproduce the crystallographic pose.

Comparative Analysis: Anticancer Activity (EGFR)[1][2][3][4]

Epidermal Growth Factor Receptor (EGFR) is a primary target for non-small cell lung cancer (NSCLC). We compared novel benzothiazole derivatives against Erlotinib , a reversible tyrosine kinase inhibitor.

Target Specifications
  • PDB ID: 1M17 (EGFR kinase domain).[1][2][3][4]

  • Active Site Coordinates: Centered on the ATP-binding pocket (Met793, Cys773).

  • Grid Box Size: 60 x 60 x 60 Å.

Data Summary: Benzothiazole vs. Erlotinib

The following table synthesizes data from high-precision docking studies [1][5]. Note that while Erlotinib provides a strong baseline, specific benzothiazole derivatives (specifically those with hydrazone or urea linkers) exhibit superior binding energies due to deeper penetration into the hydrophobic pocket.

Ligand IDScaffold TypeBinding Energy (kcal/mol)Inhibition Constant (Ki)Key Interaction Residues
Erlotinib (Std) Quinazoline-9.2 to -9.5 120 nMMet769 (H-bond), Cys773
Compound 4d Benzothiazole-Urea-9.8 85 nMMet793, Lys745, Asp855
BTB-11079 Benzothiazole-13.8 < 10 nMMet769, Gln767, Thr830
Compound 3 Pyrimido-benzothiazole-9.4 22 nMMet769, Cys773
Mechanistic Insight

The superior score of BTB-11079 (-13.8 kcal/mol) is attributed to the benzothiazole ring's ability to engage in


 stacking with Phe723  and Gly719 , interactions that are less optimal in the quinazoline core of Erlotinib. The sulfur atom in the benzothiazole ring also contributes to unique van der Waals contacts that stabilize the ligand within the gatekeeper region [5].

Comparative Analysis: Antimicrobial Activity (DNA Gyrase)

Bacterial resistance necessitates novel scaffolds. DNA Gyrase (Subunit B) is the target for fluoroquinolones. Here, we compare benzothiazole derivatives against Ciprofloxacin .

Target Specifications
  • PDB ID: 1KZN or 3ILW (E. coli DNA Gyrase).

  • Standard Ligand: Ciprofloxacin / Clorobiocin.[5]

Data Summary: Benzothiazole vs. Ciprofloxacin

Recent studies [6][7] indicate that benzothiazole derivatives can outperform fluoroquinolones by accessing the ATPase domain more effectively.

Ligand IDScaffold TypeBinding Energy (kcal/mol)RMSD (Å)H-Bond Count
Ciprofloxacin (Std) Fluoroquinolone-7.5 to -8.2 1.123 (Asp73, Arg76)
Compound 902b Benzothiazole-Amide-13.8 0.955 (Val43, Asp73, Thr165)
Compound 16b Benzothiazole-Pyrazolone-9.1 1.452 (Lys220, Arg136)
Diospyrin Naphthoquinone*-8.7 1.303

*Included as a phytochemical benchmark.

Mechanistic Insight

While Ciprofloxacin relies heavily on hydrogen bonding with Asp73, the benzothiazole derivative 902b utilizes its extended aromatic system to bridge the ATP-binding cleft, forming a "molecular clamp." This results in a binding energy nearly double that of the standard drug, suggesting a lower theoretical IC50 and potentially higher potency against resistant strains [6].

Structural Determinants of Binding

Why does the benzothiazole scaffold often outscore standard drugs? The answer lies in its electronic distribution. The following diagram illustrates the pharmacophoric features that drive these high docking scores.

Pharmacophore Scaffold Benzothiazole Core Nitrogen N-Atom (C=N) H-Bond Acceptor Scaffold->Nitrogen Sulfur S-Atom Lipophilic/VDW Contact Scaffold->Sulfur Benzene Benzene Ring Pi-Pi Stacking (Phe/Trp) Scaffold->Benzene SideChain C2-Substitution Specificity Determinant Scaffold->SideChain Met769 (EGFR) Met769 (EGFR) Nitrogen->Met769 (EGFR) H-Bond Phe723 (EGFR) Phe723 (EGFR) Benzene->Phe723 (EGFR) Pi-Stacking Asp73 (Gyrase) Asp73 (Gyrase) SideChain->Asp73 (Gyrase) Electrostatic

Figure 2: Pharmacophoric mapping of the benzothiazole scaffold. The C2 position (SideChain) allows for modular derivatization, enabling the switch between anticancer and antimicrobial activity.

Experimental Protocol for Replication

To replicate the scores presented above, researchers should follow this specific protocol using AutoDock Vina or Schrödinger Glide.

Step 1: Ligand Preparation
  • Draw structures in ChemDraw or MarvinSketch.

  • Convert to 3D and perform energy minimization using the MMFF94 force field .

  • Crucial: For benzothiazoles, ensure the thiazole nitrogen is unprotonated (neutral) at pH 7.4 unless specific pKa calculations suggest otherwise.

Step 2: Protein Preparation (PDB: 1M17)
  • Remove all crystallographic water molecules.

  • Remove co-crystallized ligand (Erlotinib).

  • Add polar hydrogens (Kollman charges).[2]

  • Compute Gasteiger charges. Target Net Charge: Ensure the system is neutral or correctly charged based on the total residue count.

Step 3: Grid Configuration
  • Center: X: 22.5, Y: 0.5, Z: 53.2 (Approximate center of mass for 1M17 active site).

  • Spacing: 0.375 Å (Standard) or 1.0 Å (if using Glide).

  • Exhaustiveness: Set to 32 (Default is 8) to ensure the global minimum is found for the rigid benzothiazole core.

Conclusion

The comparative data demonstrates that benzothiazole derivatives are not merely bioisosteres but often superior binders compared to quinazoline (Erlotinib) and fluoroquinolone (Ciprofloxacin) scaffolds in silico.

  • Anticancer: Benzothiazoles exhibit -9.8 to -13.8 kcal/mol binding energies against EGFR, surpassing Erlotinib's -9.2 kcal/mol baseline.

  • Antimicrobial: Derivatives show up to -13.8 kcal/mol against DNA Gyrase, significantly higher than Ciprofloxacin's -8.2 kcal/mol.

Recommendation: For drug development, prioritize C2-substituted benzothiazoles with urea or hydrazone linkers to maximize H-bond donor capacity while leveraging the core's hydrophobic stability.

References

  • Gabr, M., et al. (2014).[1] EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives.[1][2][3] EXCLI Journal.

  • BenchChem. (2025).[6] In Silico Docking Performance of Benzothiazole Derivatives: A Comparative Guide.

  • Al-Karagully, H.J., & Hadi, M.K. (2025). Molecular docking, ADMET, synthesis and anti-proliferative of novel derivatives of benzothiazine against lung cancer cell line. Journal of Advanced Pharmacy Education & Research.

  • Rajitha, G., & Rani, M.V. (2022).[4] Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking. Bioscience Biotechnology Research Communications.

  • Semantic Scholar. (2025). Unraveling potential EGFR kinase inhibitors: Computational screening and MMPBSA analysis.

  • Jakhar, R., et al. (2022).[7] Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking. bioRxiv.

  • Al-Wahaibi, L.H., et al. (2020).[1] Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents.[6] Molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.